REACTION_CXSMILES
|
NCOC(=O)CCC1C=CC=CC=1.[OH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19].[Br:23]Br>>[Br:23][C:20]1[CH:21]=[CH:22][C:15]([OH:14])=[CH:16][C:17]=1[CH:18]=[O:19]
|
Name
|
aminomethyldihydrocinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCOC(CCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction Scheme 9
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |